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Compound of Interest

Compound Name: 4-Nitro-1H-indazol-7-amine
CAS No.: 89795-92-6
Cat. No.: B3298690

Get Quote

Executive Technical Summary

o Compound Name: 4-Nitro-1H-indazol-7-amine[1][2]

e CAS Number: 89795-92-6[1]
¢ Molecular Formula: C

H
N
o
[1]

¢ Molecular Weight: 178.15 g/mol [1]

o Structural Features: Indazole core functionalized with a nitro group at position 4 (electron-
withdrawing) and an amino group at position 7 (electron-donating).[1]
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o Key Application: Scaffold for heterocyclic drug discovery; precursor for 4,7-disubstituted

indazole libraries.[2]

Spectroscopic Analysis & Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR spectrum of 4-Nitro-1H-indazol-7-amine is characterized by the interplay between the
deshielding 4-nitro group and the shielding 7-amino group.[1] The molecule typically exists in
the 1H-tautomer form in polar aprotic solvents like DMSO-

1]

Predicted Chemical Shifts (DMSO-

, 400 MHz):
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=l Coupling ( Structural
Position Proton Type Multiplicity

. ppm) , Hz) Insight

Deshielded
by adjacent

H-3 Aromatic CH  Singlet (s) 840-860 - C4-NO

and C=N
bond.[1]

Ortho to NO

H-5 Aromatic CH Doublet (d) 7.80 -8.00 : significantly

deshielded.

Ortho to NH

H-6 Aromatic CH  Doublet (d) 6.40 — 6.70 ; significantly
shielded

(upfield).

Exchangeabl

e; shift varies
Broad Singlet  5.50 — 6.50 - with

concentration

7-NH ExocyCIiC

Amine

/water.[1]

Highly acidic
due to

1-NH Indazole NH Broad Singlet  13.0-14.0 - electron-
deficient ring

system.[1]

Mechanistic Interpretation:

e The AB System: Protons H-5 and H-6 form an AX or AB spin system.[1] The large chemical
shift difference (

ppm) arises because H-5 sits in the deshielding cone of the nitro group, while H-6 is
electron-rich due to resonance donation from the 7-amino lone pair.[1]
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e H-3 Singlet: The proton at position 3 appears as a sharp singlet.[1] Its downfield shift is
diagnostic of 4-nitro substitution, which locks the tautomeric equilibrium and reduces electron
density at C-3.[1][2]

B. Mass Spectrometry (MS)

Analysis is typically performed using Electrospray lonization (ESI) in positive mode due to the
basicity of the 7-amino group and the indazole nitrogen.[1]

e lonization Mode: ESI(+)
e Parent lon [M+H]

:m/z 179.06

o Key Fragmentation Pathways (MS/MS):

Fragment lon (m/z) Loss Species Mechanism
179 [M+H] Protonated molecular ion.[1]
[M+H - NH Loss of ammonia
162 | (characteristic of primary
amines).[1]
Loss of nitric oxide radical
149 [M+H - NOJ e
(common in nitroarenes).[1]
[M+H - NO
133 Homolytic cleavage of the C-N
| bond (loss of nitro group).[1]

C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the dual functionality (nitro/amine).[1]
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Wavenumber (cm

Assignment Description
)
Primary amine asymmetric and
3450, 3350 N-H _ _
(N-H) symmetric stretching.[1]
Indazole ring NH stretch (often
3100 - 3200 N-H _
(N-H) broad due to H-bonding).[1]
(NO Asymmetric nitro stretch
1530 - 1550
(strong band).[1]
)
(NO .
1340 - 1360 Symmetric nitro stretch.[1]
)
(C=N)/
Indazole ring breathing and
1610 - 1630 NH . . . _
( amine bending scissoring.[1]

Experimental Protocols
Protocol 1: NMR Sample Preparation

e Objective: Obtain high-resolution

H and

C spectra without aggregation artifacts.

e Solvent: DMSO-

(99.9% D) is preferred over CDCI

due to the poor solubility of nitro-amino indazoles in non-polar solvents.[1]

e Procedure:
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[e]

Weigh 5-10 mg of 4-Nitro-1H-indazol-7-amine into a clean vial.
o Add 0.6 mL of DMSO-

[1]

o Sonicate for 60 seconds to ensure complete dissolution (the compound may form micro-
aggregates).

o Transfer to a 5 mm NMR tube.
o Critical Step: If NH peaks are broad, add 1 drop of D

O to exchange labile protons, simplifying the aromatic region for coupling constant
analysis.

Protocol 2: LC-MS Analysis Workflow

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).[2]
» Mobile Phase:

o A: Water + 0.1% Formic Acid (FA).

o B: Acetonitrile + 0.1% FA.
e Gradient: 5% B to 95% B over 10 minutes.

o Rationale: The acidic mobile phase ensures protonation of the indazole (pKa ~1-2) and the
aniline (pKa ~3-4), maximizing sensitivity in ESI+ mode.

Structural & Mechanistic Visualization
Diagram 1: Chemical Structure and NMR Assignments

The following diagram illustrates the numbering scheme and the electronic push-pull system
affecting chemical shifts.
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Caption: Electronic influence of substituents on the

H NMR chemical shifts of the indazole ring.

Diagram 2: MS Fragmentation Logic

Logical pathway for the generation of major ions in ESI-MS.[1]

Loss of Nitro (-46) [Loss of Ammonia (-17) \Nitro-Nitrite Rearrangement

[M+H - NO2]+ [M+H - NH3]+ [M+H - NOJ+
m/z 133 m/z 162 m/z 149

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in ESI(+) MS/MS analysis.

Synthesis Context & Purity Verification
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Understanding the synthesis is crucial for identifying impurities in the spectra.[2]

» Synthetic Route: Typically synthesized via the nitration of 4-nitroindazole (yielding 4,7-
dinitroindazole) followed by selective reduction, or via the cyclization of 2-methyl-3-nitro-6-
aminoaniline derivatives.[1][2]

e Common Impurities:

o 4-Nitroindazole:[1][2][3] Lacks the 7-amino signals; H-6/H-7 would appear as a
triplet/doublet system rather than the H-5/H-6 doublet pair.[1][2]

o 4,7-Diaminoindazole:[2] Result of over-reduction; look for disappearance of NO
IR bands and upfield shift of H-3.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
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o To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 4-Nitro-1H-
indazol-7-amine[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3298690/docs#comprehensive-spectroscopic-
profiling-4-nitro-1h-indazol-7-amine-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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